Imazalil sulfate
Overview
Description
Imazalil sulfate, commonly referred to as IMZ, is a fungicide extensively used in citrus packhouses to control green mould, which is primarily caused by the fungus Penicillium digitatum. Despite its widespread application, the disease continues to result in significant postharvest losses. The maximum residue limit (MRL) for IMZ on citrus fruit is established at 5 µg g⁻¹, with 2-3 µg g⁻¹ being the biologically effective residue level to inhibit green mould sporulation. However, audits of residue levels in citrus fruit indicate that many packhouses have residue levels of ≤1 µg g⁻¹, which may not be sufficient for effective disease control, especially in the presence of IMZ-resistant isolates of P. digitatum .
Synthesis Analysis
The synthesis of imazalil sulfate is not directly discussed in the provided papers. However, the application methods and resultant residue levels of IMZ in commercial citrus packhouses are studied. The majority of packhouses apply IMZ in a sulfate salt formulation through a fungicide dip tank, which suggests that the synthesis of the compound is in a form that is suitable for such applications .
Molecular Structure Analysis
The molecular structure of imazalil sulfate is not explicitly analyzed in the provided papers. However, the structure plays a crucial role in its function as a fungicide and its interaction with the target fungus, Penicillium digitatum. The effectiveness of IMZ against sensitive and resistant isolates of the fungus indicates that the molecular structure of IMZ is critical in its fungicidal activity .
Chemical Reactions Analysis
The degradation of imazalil sulfate has been studied in advanced oxidation processes, including UV/TiO2, UV/K2S2O8, and UV/TiO2/K2S2O8 systems. The degradation efficiency varies with the system and pH level, indicating that the chemical reactions involved in the degradation process are influenced by these factors. For instance, the UV/TiO2 system shows the best efficiency at alkaline pH, where the degradation rate is governed by IMZ adsorption onto TiO2. In contrast, the UV/TiO2/K2S2O8 system is most efficient at acidic pH, where persulfate adsorption onto TiO2 surface plays a significant role .
Physical and Chemical Properties Analysis
The physical and chemical properties of imazalil sulfate, such as its residue decline in citrus, have been investigated. The residue of IMZ sulfate in citrus was studied by dipping fruits and analyzing the decline using ion-paired reversed high-performance liquid chromatography. The study found that the dissipation of IMZ sulfate residues over time followed first-order kinetics, with half-lives in citrus fruit and citrus peel being 63 days and 60 days, respectively. This indicates that IMZ sulfate is relatively easily degradable in citrus .
Scientific Research Applications
Green Mould Control in Citrus
Imazalil is widely used in citrus packhouses to manage green mould caused by Penicillium digitatum. Studies have evaluated its efficacy when applied in wax coatings and its residue levels in treated fruits. It's found that imazalil provides better protective than curative control against sensitive isolates of the fungus, and residue levels increase with higher coating loads. However, resistant isolates of the fungus cannot be controlled effectively by imazalil alone (Njombolwana et al., 2013).
Degradation in Citrus
Research on the degradation of imazalil sulfate in citrus has been conducted to provide a basis for its reasonable use. The residue decline in citrus was monitored, indicating that imazalil sulfate belongs to the easily degradable category in citrus (Zhen, 2012).
Cytogenetic and Genotoxic Effects
A study assessed the cyto-genotoxic potential of imazalil on Allium cepa roots. It demonstrated that imazalil has cytotoxic and genotoxic effects, indicating the need for careful use and further investigation into its toxicity mechanisms (Çıldır & Liman, 2020).
Influence on Gut Microbiota and Intestinal Barrier Function
Chronic exposure of mice to imazalil has been shown to affect gut microbiota and intestinal barrier function. It alters the richness of microbiota in cecal contents and feces and disturbs intestinal barrier function, reducing mucus secretion and affecting gene expression related to cystic fibrosis transmembrane conductance regulator (CFTR) (Jin et al., 2018).
Enantioselective Degradation in Apples and Soils
The degradation dynamics of imazalil enantiomers in apples and field soils have been studied. It was found that different enantiomers of imazalil degrade at varying rates in different apple varieties, with no significant enantioselectivity observed in soils (Li et al., 2017).
Induction of Gut Microbiota Dysbiosis and Colonic Inflammation in Mice
Oral exposure to imazalil has been shown to induce gut microbiota dysbiosis and colonic inflammation in mice. The study highlighted the alteration in the abundance of various microbial genera and the inflammatory response in the colon (Jin et al., 2016).
Safety And Hazards
properties
IUPAC Name |
1-[2-(2,4-dichlorophenyl)-2-prop-2-enoxyethyl]imidazole;sulfuric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N2O.H2O4S/c1-2-7-19-14(9-18-6-5-17-10-18)12-4-3-11(15)8-13(12)16;1-5(2,3)4/h2-6,8,10,14H,1,7,9H2;(H2,1,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTXMTOYQVRHSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(CN1C=CN=C1)C2=C(C=C(C=C2)Cl)Cl.OS(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16Cl2N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
35554-44-0 (Parent) | |
Record name | Imazalil sulfate [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058594722 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3034662 | |
Record name | Imazalil sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3034662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Imazalil sulfate | |
CAS RN |
58594-72-2 | |
Record name | Imazalil sulfate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58594-72-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Imazalil sulfate [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058594722 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Imazalil sulfate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3034662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[2-(allyloxy)ethyl-2-(2,4-dichlorophenyl)-1H-imidazolium hydrogen sulphate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.755 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ENILCONAZOLE SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G2BD9F4H2H | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.